BenchChemオンラインストアへようこそ!

1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine

Medicinal chemistry Fragment-based drug discovery Physicochemical property profiling

1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1343861-23-3; molecular formula C₈H₉N₅; MW 175.19 g/mol) is a heterocyclic building block comprising a pyrazole ring N1-substituted by a 4-methylpyrimidin-2-yl moiety and bearing a free 3-amino group. The compound is supplied at 95–98% purity from multiple vendors and belongs to the broader class of aminopyrazole-pyrimidine hybrids widely employed as core scaffolds in kinase inhibitor drug discovery programs.

Molecular Formula C8H9N5
Molecular Weight 175.195
CAS No. 1343861-23-3
Cat. No. B2965991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine
CAS1343861-23-3
Molecular FormulaC8H9N5
Molecular Weight175.195
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2C=CC(=N2)N
InChIInChI=1S/C8H9N5/c1-6-2-4-10-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12)
InChIKeyRBYUGYRPNKJPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1343861-23-3) – A Structurally Defined Pyrimidinyl-Pyrazole Building Block


1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1343861-23-3; molecular formula C₈H₉N₅; MW 175.19 g/mol) is a heterocyclic building block comprising a pyrazole ring N1-substituted by a 4-methylpyrimidin-2-yl moiety and bearing a free 3-amino group [1]. The compound is supplied at 95–98% purity from multiple vendors and belongs to the broader class of aminopyrazole-pyrimidine hybrids widely employed as core scaffolds in kinase inhibitor drug discovery programs [2]. Its calculated XLogP3 of 0.6, topological polar surface area (TPSA) of 69.6 Ų, and predicted pKa of 2.94 define a specific physicochemical profile distinct from regioisomeric and des-methyl analogs [1].

Why 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine Cannot Be Casually Substituted by In-Class Analogs


Among C₈H₉N₅ pyrimidinyl-pyrazole amines, subtle positional variations in the methyl substituent, the site of pyrimidine-pyrazole connection, and the presence or absence of a methylene spacer generate distinct electronic and steric environments [1]. In fragment-based kinase inhibitor design, the pyrimidine N1 (or N3) and the pyrazole 3-amino group cooperate as a bidentate hinge-binding motif; shifting the methyl from the 4-position of pyrimidine to the 2-position, or relocating the pyrazole linkage from the pyrimidine 2-position to the 4-position, alters the donor-acceptor geometry presented to the kinase hinge and changes the calculated logP and TPSA [2]. These differences directly impact fragment hit rates, downstream synthetic tractability at the 3-amino handle, and the pharmacokinetic profile of elaborated leads, making uncritical interchange among isomers a source of irreproducible screening results [2].

Quantitative Differentiation Evidence: 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine vs. Closest Structural Analogs


Lipophilicity (XLogP3) and Polarity (TPSA) Differentiation from Regioisomeric and Des-Methyl Analogs

The target compound (XLogP3 = 0.6; TPSA = 69.6 Ų) is more polar and substantially less lipophilic than the 2-methyl regioisomer 1-(2-methylpyrimidin-4-yl)-1H-pyrazol-3-amine (XLogP3 ≈ 0.8; TPSA = 69.6 Ų), and notably more polar than the des-methyl analog 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (XLogP3 ≈ 0.3; TPSA ≈ 69.6 Ų) [1]. The methylene-spaced analog 1-[(4-methylpyrimidin-2-yl)methyl]-1H-pyrazol-3-amine (XLogP3 ≈ 0.9; TPSA = 69.6 Ų) increases logP by ~0.3 units relative to the target while adding a rotatable bond [2]. The TPSA is invariant across all four analogs, but the logP window of 0.3–0.9 governs passive permeability and solubility in cell-based assays [1].

Medicinal chemistry Fragment-based drug discovery Physicochemical property profiling

Predicted Ionization State (pKa) and Its Impact on Salt Formation and Solubility at Physiological pH

The predicted pKa of the target compound is 2.94 ± 0.11, corresponding to protonation of the pyrazole or pyrimidine nitrogen [1]. The 2-methyl regioisomer 1-(2-methylpyrimidin-4-yl)-1H-pyrazol-3-amine exhibits a comparable predicted pKa of approximately 2.9, while the des-methyl analog 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine has a slightly lower pKa (~2.7) due to the absence of the electron-donating methyl group [2]. At physiological pH 7.4, all three compounds exist predominantly as the neutral free base; however, the target compound's marginally higher pKa favors protonation in acidic microenvironments (e.g., endosomal pH 5.5), which can modulate subcellular distribution [1].

Pre-formulation Salt screening Biopharmaceutical profiling

Synthetic Accessibility and 3-Amino Handle Reactivity for Downstream Derivatization

The target compound carries a free primary amine at the pyrazole 3-position, enabling direct amide coupling, sulfonamide formation, or reductive amination without requiring protecting group manipulation [1]. In contrast, the brominated analog 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1247771-25-0) offers an orthogonal Pd-catalyzed cross-coupling vector at the 4-position, while retaining the 3-amino group . The methylene-spaced analog 1-[(4-methylpyrimidin-2-yl)methyl]-1H-pyrazol-3-amine introduces an sp³ carbon that reduces conjugation between the rings, altering the electronic character of the amino group (predicted increase in pKa of ~0.3–0.5 units) and the UV/fluorescence properties [2]. The target compound's direct N-aryl linkage maximizes π-conjugation and provides a rigid, planar core preferred for type I kinase inhibitor design [1].

Parallel synthesis Library enumeration Medicinal chemistry

Application Scenarios for 1-(4-Methylpyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1343861-23-3) Anchored in Quantitative Differentiation


Fragment-Based Kinase Inhibitor Screening with Optimized Physicochemical Properties

With XLogP3 = 0.6 and TPSA = 69.6 Ų, this compound satisfies the fragment 'rule of three' (MW < 300, logP ≤ 3, H-bond donors ≤ 3) and exhibits an intermediate polarity that balances aqueous solubility (enabling screening at ≥1 mM in 5% DMSO) with sufficient passive permeability for cellular target engagement assays. The 4-methyl substitution on the pyrimidine ring distinguishes it from the des-methyl analog (XLogP3 ≈ 0.3) by reducing polarity without incurring the excessive lipophilicity (XLogP3 ≈ 0.8–0.9) of the 2-methyl or methylene-spaced regioisomers [1]. Fragment libraries seeking a pyrimidine-pyrazole hinge binder with a free amino diversification vector should prioritize this compound over more lipophilic isomers to minimize the risk of non-specific binding and aggregation at high screening concentrations.

Medicinal Chemistry Lead Optimization via 3-Amino Derivatization

The unsubstituted 3-amino group on the pyrazole ring provides a single, unambiguous handle for amide bond formation, sulfonamide coupling, or urea synthesis, enabling one-step elaboration to generate focused compound libraries [1]. Unlike the brominated analog 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, which requires chemoselective manipulation of two reactive sites (C4-Br and 3-NH₂), the target compound eliminates protecting-group strategies and orthogonal coupling concerns, accelerating SAR exploration in hit-to-lead programs where turnaround time is critical [2].

Pre-formulation Salt and Polymorph Screening

The predicted pKa of 2.94 ± 0.11 positions the compound near the threshold where hydrochloride salt formation becomes feasible under mild acidic conditions (e.g., 1 M HCl in dioxane) [1]. This is in contrast to the des-methyl analog (pKa ≈ 2.7), where the lower basicity shifts the equilibrium unfavorably toward the free base even under forcing conditions. Process chemists evaluating scalable salt forms for this chemotype should select the target compound when a crystalline hydrochloride is desired for improved solid-state stability and dissolution rate [2].

Computational Chemistry and Docking Studies for Type I Kinase Inhibitors

The direct N-aryl linkage between pyrimidine and pyrazole rings maintains full π-conjugation and enforces planarity, making this scaffold an ideal hinge-binding template in type I kinase inhibitor design [1]. The 4-methyl group on pyrimidine fills a small hydrophobic pocket adjacent to the gatekeeper residue in many kinases (e.g., CDK2, SYK), whereas the 2-methyl regioisomer orients the methyl group toward the solvent-exposed front cleft, potentially reducing hinge affinity [2]. Computational teams performing virtual screening or pharmacophore modeling should incorporate the 4-methyl isomer as the preferred core for docking poses that require a piperidine/piperazine gatekeeper interaction.

Quote Request

Request a Quote for 1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.